molecular formula C7H12O B8184096 Cyclopentanone, 3-ethyl-, (3R)- CAS No. 86505-42-2

Cyclopentanone, 3-ethyl-, (3R)-

Cat. No.: B8184096
CAS No.: 86505-42-2
M. Wt: 112.17 g/mol
InChI Key: XERALSLWOPMNRJ-ZCFIWIBFSA-N
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Description

Cyclopentanone, 3-ethyl-, (3R)- is an organic compound with the molecular formula C7H12O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a derivative of cyclopentanone, where an ethyl group is attached to the third carbon in the ring structure. It is used in various chemical reactions and has applications in different fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 3-ethyl-, (3R)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where the ethyl group or other hydrogen atoms are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium, rhodium, or gold complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced compounds .

Scientific Research Applications

Cyclopentanone, 3-ethyl-, (3R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanone, 3-ethyl-, (3R)- involves its interaction with various molecular targets and pathways. For example, in catalytic reactions, it may act as a substrate for enzymes or catalysts, undergoing specific transformations based on the active sites and reaction conditions. The molecular targets and pathways involved depend on the specific application and reaction being studied .

Comparison with Similar Compounds

Cyclopentanone, 3-ethyl-, (3R)- can be compared with other similar compounds such as:

    Cyclopentanone: The parent compound without the ethyl group.

    Cyclohexanone: A six-membered ring ketone with similar reactivity.

    2-Pentanone: A linear ketone with similar functional groups.

The uniqueness of cyclopentanone, 3-ethyl-, (3R)- lies in its chiral nature and the specific positioning of the ethyl group, which can influence its reactivity and interactions in chemical reactions .

Properties

IUPAC Name

(3R)-3-ethylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-6-3-4-7(8)5-6/h6H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERALSLWOPMNRJ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428799
Record name Cyclopentanone, 3-ethyl-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86505-42-2
Record name Cyclopentanone, 3-ethyl-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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